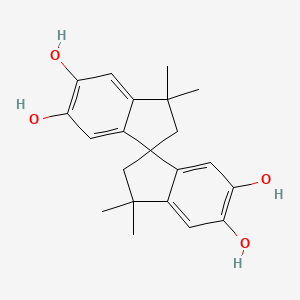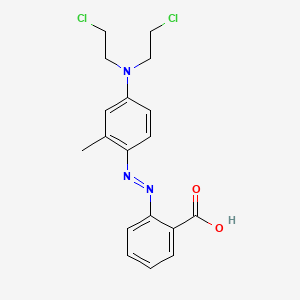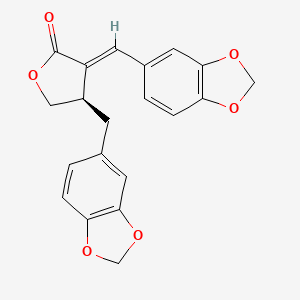
阿坦司林
描述
艾坦司林是一种化学化合物,以其对 5-HT2A 受体(一种血清素受体亚型)的高亲和力而闻名。 它主要用作正电子发射断层扫描 (PET) 研究中的放射性配体,用于可视化和量化大脑中 5-HT2A 受体的分布 。这种化合物在神经影像学研究中发挥了重要作用,特别是在理解各种精神疾病和神经疾病方面。
科学研究应用
作用机制
艾坦司林通过选择性地结合 5-HT2A 受体发挥其作用,5-HT2A 受体是一种参与神经传递调节的 G 蛋白偶联受体。 结合后,艾坦司林起拮抗剂作用,阻断受体的活性,并阻止通常由血清素激活的下游信号通路 。这种阻断可以帮助调节情绪、知觉和认知,使其在精神疾病研究中具有价值。
生化分析
Biochemical Properties
Altanserin interacts with the 5-Hydroxytryptamine 2A receptor, which is a type of serotonin receptor . The nature of this interaction is that of an antagonist, meaning that Altanserin binds to the receptor and inhibits its activation .
Cellular Effects
The binding of Altanserin to the 5-Hydroxytryptamine 2A receptor can have various effects on cellular processes. For instance, it can influence cell signaling pathways related to serotonin, potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
Altanserin exerts its effects at the molecular level through its antagonistic interaction with the 5-Hydroxytryptamine 2A receptor . By binding to this receptor, it inhibits the activation of the receptor and subsequent downstream signaling pathways .
Temporal Effects in Laboratory Settings
The effects of Altanserin have been studied over time in laboratory settings, particularly in relation to its binding to the 5-Hydroxytryptamine 2A receptor
Metabolic Pathways
The metabolic pathways involving Altanserin are not explicitly detailed in the available literature. Given its interaction with the 5-Hydroxytryptamine 2A receptor, it is likely involved in pathways related to serotonin signaling .
Transport and Distribution
Given its role as a radioligand in PET studies, it is likely that it is distributed throughout the brain where the 5-Hydroxytryptamine 2A receptors are located .
Subcellular Localization
The subcellular localization of Altanserin is not explicitly detailed in the available literature. Given its interaction with the 5-Hydroxytryptamine 2A receptor, it is likely localized to the cell membrane where this receptor is typically found .
准备方法
合成路线和反应条件: 艾坦司林可以通过多步过程合成,包括以下关键步骤:
哌啶衍生物的形成: 合成从制备哌啶衍生物开始,这涉及 4-氟苯甲酰氯与哌啶的反应。
喹唑啉酮的形成: 然后将哌啶衍生物与 2-巯基喹唑啉酮反应以形成喹唑啉酮结构。
最终组装: 最后一步涉及将喹唑啉酮衍生物与乙胺侧链偶联以生成艾坦司林.
工业生产方法: 艾坦司林的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高纯度和高产率。使用自动化合成和纯化系统很常见,以保持一致性和效率。
化学反应分析
反应类型: 艾坦司林经历几种类型的化学反应,包括:
取代反应: 苯甲酰基中的氟原子可以在适当条件下被其他亲核试剂取代。
氧化和还原: 喹唑啉酮部分可以发生氧化和还原反应,尽管这些反应在实际应用中不太常见。
常用试剂和条件:
取代反应: 常用试剂包括胺和硫醇等亲核试剂。反应条件通常涉及使用极性非质子溶剂和温和加热。
氧化和还原: 可以在受控条件下使用过氧化氢或硼氢化钠等试剂。
主要产物: 从这些反应中形成的主要产物取决于使用的特定试剂和条件。例如,取代反应可以生成具有修饰药理性质的各种艾坦司林衍生物。
相似化合物的比较
属性
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYALUSCZJXWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043891 | |
| Record name | Altanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76330-71-7 | |
| Record name | Altanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76330-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Altanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076330717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Altanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Altanserin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALTANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5015H744JQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does altanserin interact with its target receptor?
A1: Altanserin binds to the serotonin 5-HT2A receptor, specifically targeting the receptor's active site. This binding effectively blocks the ability of serotonin and other agonists to activate the receptor. [, , ]
Q2: What are the downstream effects of altanserin binding to 5-HT2A receptors?
A2: By antagonizing 5-HT2A receptors, altanserin inhibits the downstream signaling cascades normally triggered by serotonin binding. This inhibition can lead to a variety of effects depending on the specific brain region and the physiological processes involved. [, ]
Q3: What is the molecular formula and weight of altanserin?
A3: Altanserin has the molecular formula C22H22FN3O3S and a molecular weight of 427.5 g/mol. [, ]
Q4: Is there any spectroscopic data available for altanserin?
A4: While the provided research does not delve into detailed spectroscopic analysis of altanserin, studies often utilize techniques like high-performance liquid chromatography (HPLC) to separate and identify altanserin and its metabolites in biological samples. [, ]
Q5: How does altanserin perform under various storage conditions?
A5: Specific data regarding altanserin's stability under various storage conditions is not explicitly discussed in the provided research.
Q6: Does altanserin exhibit any catalytic properties?
A6: Altanserin is primarily recognized for its antagonistic activity towards 5-HT2A receptors. The provided research does not indicate any inherent catalytic properties associated with this compound.
Q7: Have computational methods been used to study altanserin?
A7: While the provided research predominantly focuses on in vitro and in vivo studies, computational modeling, such as QSAR (Quantitative Structure-Activity Relationship) analysis, can be valuable in predicting the affinity and selectivity of altanserin and related compounds. []
Q8: How do structural modifications of altanserin affect its activity and selectivity?
A8: Research suggests that the 4-benzoyl-piperidine moiety in altanserin is crucial for its binding to the 5-HT2A receptor. Modifications to this structure can significantly impact its affinity and selectivity. For instance, combining elements of altanserin with other antagonists like SR 46349B can lead to compounds with altered binding properties. []
Q9: Are there specific safety regulations regarding the handling and disposal of altanserin, particularly its radiolabeled form?
A9: The provided research primarily focuses on the scientific applications of altanserin. Information regarding specific safety regulations and handling protocols, particularly for the radiolabeled form, would fall under the purview of relevant regulatory bodies and institutional guidelines.
Q10: How is altanserin absorbed, distributed, metabolized, and excreted in the body?
A10: Research indicates that after intravenous administration, [18F]altanserin rapidly enters the brain and binds to 5-HT2A receptors with high affinity. Metabolism of altanserin results in both hydrophilic and lipophilic radiometabolites, some of which can cross the blood-brain barrier. [, , , ]
Q11: How long does it take for altanserin to reach equilibrium in the brain?
A11: Studies using a bolus plus constant infusion paradigm of [18F]altanserin show that steady-state concentrations in the brain are achieved within 2 hours and remain stable for up to 3 hours. []
Q12: What preclinical models are used to study the effects of altanserin?
A12: Altanserin's effects have been investigated in various preclinical models, including:
- Rodent models: Rat brain homogenates have been used to study [18F]altanserin binding characteristics, and in vivo microdialysis in rats has been employed to assess the drug's effects on dopamine release. [, ]
- Non-human primate models: PET studies in baboons have been conducted to investigate the binding kinetics and pharmacological specificity of [18F]altanserin and its deuterated derivative. [, ]
- Pig models: [18F]altanserin has been used in PET studies with pigs to investigate its suitability for imaging 5-HT2A receptors in a large animal model. []
Q13: What is the safety profile of altanserin?
A13: The provided research focuses on the application of altanserin as a research tool and does not provide a comprehensive safety profile. Toxicity and adverse effects data are essential considerations for any potential clinical application of this compound.
Q14: What are the current methods used to deliver altanserin to the brain?
A14: Current research primarily utilizes intravenous administration of [18F]altanserin for PET imaging studies to assess 5-HT2A receptor binding in the brain. [, ]
Q15: How is altanserin quantified in biological samples?
A15: High-performance liquid chromatography (HPLC) is a key analytical technique employed in altanserin research, primarily for separating and quantifying the radiotracer and its metabolites in plasma samples. [, ]
Q16: What is the environmental impact of altanserin?
A16: The provided research primarily focuses on the pharmacological and imaging applications of altanserin. Information regarding its environmental impact and degradation pathways would require further investigation.
Q17: What is known about the solubility of altanserin in various media?
A17: Specific data regarding altanserin's solubility in different media is not extensively discussed in the provided research.
Q18: How are the analytical methods used for altanserin validated?
A18: While the research employs techniques like HPLC for analysis, specific details regarding method validation parameters such as accuracy, precision, and specificity are not explicitly provided. []
Q19: What quality control measures are in place for altanserin used in research?
A19: While the research highlights the importance of radiolabeling and purification processes for [18F]altanserin, specific details regarding broader quality control measures are not elaborated upon. [, ]
Q20: Does altanserin induce any immune response?
A20: The provided research primarily focuses on the neurological effects of altanserin and does not provide information about its potential immunogenicity.
Q21: Does altanserin interact with any drug transporters, particularly at the blood-brain barrier?
A21: Research indicates that altanserin is a substrate for P-glycoprotein (P-gp), a transporter protein at the blood-brain barrier. This interaction can influence altanserin's brain penetration and distribution across different species. []
Q22: Does altanserin affect the activity of drug-metabolizing enzymes?
A22: The provided research does not provide specific details on altanserin's potential to induce or inhibit drug-metabolizing enzymes.
Q23: Is altanserin biodegradable?
A23: Specific information regarding altanserin's biodegradability is not available in the provided research.
Q24: Are there any alternative compounds to altanserin for 5-HT2A receptor imaging or research?
A24: Yes, several other radioligands are available for 5-HT2A receptor imaging and research, each with its own binding characteristics and advantages. Some notable alternatives include:
- [11C]MDL 100907: A high-affinity antagonist with favorable selectivity for 5-HT2A receptors. [, ]
- [18F]MH.MZ: A newer radioligand that combines the selectivity profile of MDL 100907 with the benefits of fluorine-18 labeling. []
- [11C]Cimbi-36: Another antagonist radioligand used for in vivo imaging of 5-HT2A receptors. [, ]
Q25: Are there specific guidelines for the disposal of altanserin, particularly its radiolabeled form?
A25: The disposal of radiolabeled compounds, including [18F]altanserin, is subject to strict regulations and guidelines to ensure environmental and personnel safety. These guidelines vary depending on local regulations and institutional policies.
Q26: What research infrastructure is necessary for conducting studies with altanserin?
A26: Research involving [18F]altanserin typically requires specialized facilities equipped for:
- Radiochemistry: Synthesis and purification of the radiolabeled compound. [, ]
- Positron Emission Tomography (PET): Acquiring and analyzing brain images. [, ]
- Data analysis: Processing and interpreting imaging and pharmacological data. [, ]
Q27: When was altanserin first synthesized and used in research?
A27: Altanserin was first synthesized and its pharmacological properties were described in the late 1980s. Early research focused on its potential as an antipsychotic drug, but it was later recognized as a valuable tool for studying 5-HT2A receptors in vivo. []
Q28: How does altanserin research contribute to a broader understanding of brain function and disorders?
A28: Altanserin research using PET imaging has provided valuable insights into:
- Neurotransmitter systems: The role of the serotonergic system in various neuropsychiatric disorders, including depression, schizophrenia, and Tourette's syndrome. [, , ]
- Drug development: Evaluating the mechanism of action and target engagement of drugs that interact with 5-HT2A receptors. [, , ]
- Brain imaging techniques: Advancing the development and validation of PET imaging protocols for studying serotonin receptors in the living brain. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


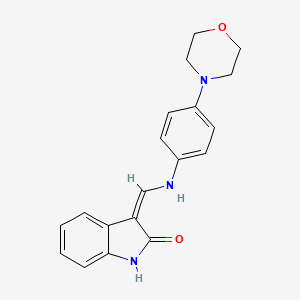


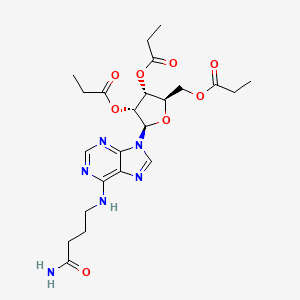


![(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid](/img/structure/B1665659.png)

![1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;2-hydroxy-2-phenylacetic acid](/img/structure/B1665662.png)

